![molecular formula C28H22F3NO4 B2379149 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287268-73-7](/img/structure/B2379149.png)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluorophenyl group, and a bicyclo[1.1.1]pentane moiety, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core, the introduction of the trifluorophenyl group, and the attachment of the Fmoc-protected amino acid. Key steps may include:
Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2+2] cycloaddition reaction using suitable precursors.
Introduction of Trifluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of Fmoc-Protected Amino Acid: This can be done using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated peptide synthesizers for the Fmoc-protected amino acid coupling and large-scale reactors for the cycloaddition and substitution reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions could target the trifluorophenyl group or the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific protein-protein interactions.
Materials Science: Employed in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Fmoc group can be used to protect amino acids during peptide synthesis, ensuring selective reactions at other functional groups.
相似化合物的比较
Similar Compounds
- **2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]propanoic acid
- **2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]butanoic acid
Uniqueness
The unique combination of the Fmoc group, trifluorophenyl group, and bicyclo[1.1.1]pentane core distinguishes this compound from others. Its structural complexity and functional group diversity make it a valuable tool in various fields of research.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3NO4/c29-21-10-9-20(22(30)23(21)31)27-12-28(13-27,14-27)24(25(33)34)32-26(35)36-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19,24H,11-14H2,(H,32,35)(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCQKATWTLVJEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=C(C(=C(C=C6)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
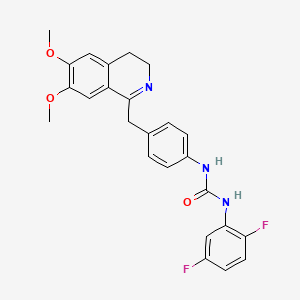
![2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE](/img/structure/B2379067.png)

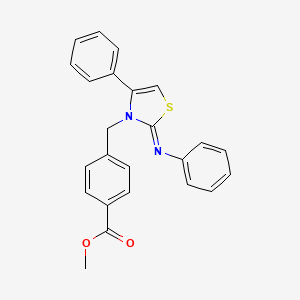

![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)
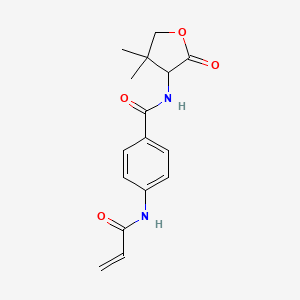
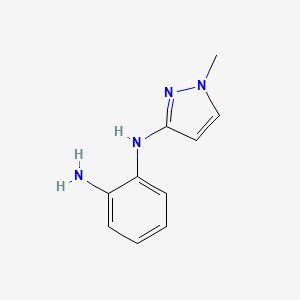
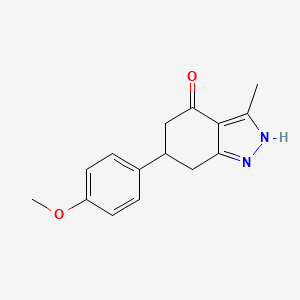
![Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate, tech grade](/img/structure/B2379084.png)
![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
